N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide
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Overview
Description
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide is a complex organic compound featuring a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique chemical properties. The presence of isoxazole and oxadiazole rings within its structure suggests potential biological activity, making it a candidate for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between a nitrile oxide and an alkene.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopropyl group may yield cyclopropanone derivatives, while reduction of the oxadiazole ring could produce amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical interactions.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide exerts its effects is likely related to its ability to interact with specific molecular targets. The isoxazole and oxadiazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins and nucleic acids, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 3,5-dimethylisoxazole and 4-isoxazolecarboxylic acid share the isoxazole ring and exhibit similar biological activities.
Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole-3-carboxylic acid and 5-phenyl-1,2,4-oxadiazole are structurally related and have comparable chemical properties.
Uniqueness
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide is unique due to the specific combination of its heterocyclic rings and the presence of the picolinamide moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c21-15(10-3-1-2-6-16-10)17-8-13-18-14(20-23-13)11-7-12(22-19-11)9-4-5-9/h1-3,6-7,9H,4-5,8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHVYBIIYCPJMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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